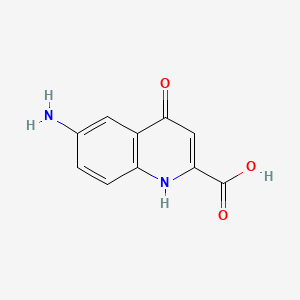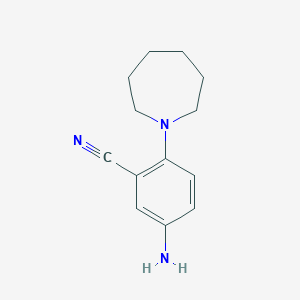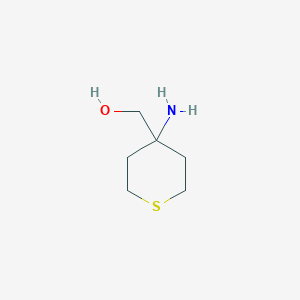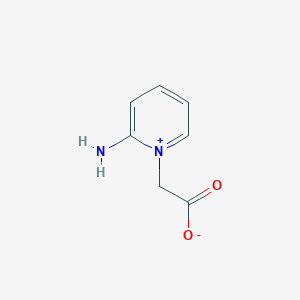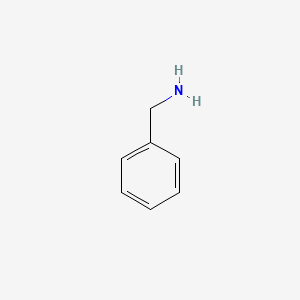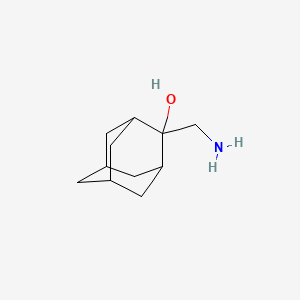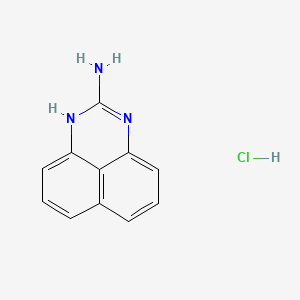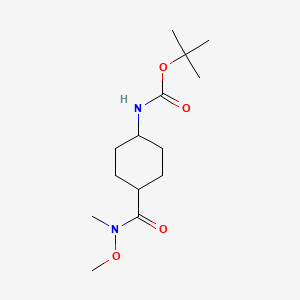
Tert-butyl trans-4-(N-methoxy-N-methylcarbamoyl)cyclohexylcarbamate
Descripción general
Descripción
Tert-butyl trans-4-(N-methoxy-N-methylcarbamoyl)cyclohexylcarbamate is a chemical compound with the molecular formula C14H26N2O4 . It has a molecular weight of 286.37 . The compound is a white to off-white solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H26N2O4/c1-14(2,3)20-13(18)15-11-8-6-10(7-9-11)12(17)16(4)19-5/h10-11H,6-9H2,1-5H3,(H,15,18)/t10-,11- . This code provides a detailed description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis
This compound is a white to off-white solid . It should be stored at 0-8°C .Aplicaciones Científicas De Investigación
Environmental Impact and Remediation Techniques
Decomposition Using Cold Plasma Reactors : MTBE, a gasoline additive, poses environmental concerns due to its potential for contamination. A study highlighted the application of radio frequency (RF) plasma reactors for decomposing MTBE by adding hydrogen, demonstrating an alternative method for converting MTBE into simpler hydrocarbons like methane, ethylene, and acetylene (Hsieh et al., 2011).
Biodegradation and Bioremediation : Research has shown that MTBE can be biodegraded under aerobic conditions, with evidence of complete mineralization in environmental samples. This suggests potential for natural attenuation and in situ bioremediation strategies, utilizing air or oxygen addition, to remediate MTBE-contaminated sites (Fiorenza & Rifai, 2003).
Chemical Production and Environmental Fate
Polymer Membranes for Purification : The use of polymer membranes, such as poly(vinyl alcohol) and cellulose acetate, has been explored for the selective separation of MTBE from methanol in the production process. This highlights a significant application in improving the efficiency and environmental impact of MTBE production (Pulyalina et al., 2020).
Synthetic Antioxidants and Environmental Occurrence : Studies on synthetic phenolic antioxidants, which share chemical similarities with MTBE, have focused on their environmental occurrence, fate, and potential human exposure. Such research underscores the importance of understanding the environmental behavior of chemical additives and their degradation products (Liu & Mabury, 2020).
Propiedades
IUPAC Name |
tert-butyl N-[4-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)15-11-8-6-10(7-9-11)12(17)16(4)19-5/h10-11H,6-9H2,1-5H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYMEIIREZLGFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641002 | |
| Record name | tert-Butyl {4-[methoxy(methyl)carbamoyl]cyclohexyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
400898-92-2 | |
| Record name | tert-Butyl {4-[methoxy(methyl)carbamoyl]cyclohexyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3021735.png)

